molecular formula C11H17N3O4S B1371055 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid CAS No. 1153288-92-6

2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid

Cat. No. B1371055
M. Wt: 287.34 g/mol
InChI Key: UADUTNPFJCAYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid” has a CAS Number of 1153288-92-6 . It is also known by its IUPAC name, (4-{[cyclopropyl(propyl)amino]sulfonyl}-1H-pyrazol-1-yl)acetic acid . The molecular weight of this compound is 287.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Heterocyclic Compound Synthesis

2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid is utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of related compounds with different reagents results in the production of a range of interesting bicyclic heterocycles, demonstrating its versatility in organic synthesis (Smyth et al., 2007).

Structural Analysis and Crystallography

The compound plays a role in structural analysis and crystallography. Studies have shown that correct identification of the regioisomer formed in reactions involving similar compounds is not trivial, and X-ray analysis is essential for unambiguous structure determination (Kumarasinghe et al., 2009).

Biological Activity Exploration

This compound is also significant in exploring biological activities. For example, related pyrazole compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities, indicating the potential of such compounds in pharmaceutical research (Gein et al., 2019).

Antimicrobial Studies

The antimicrobial properties of similar compounds are a focus of research. Studies on pyrazole derivatives have revealed moderate potent antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobials (Sharshira & Hamada, 2012).

Application in Carbonic Anhydrase Inhibition

Research on metal complexes of pyrazole-based sulfonamide, similar to 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid, has shown effectiveness in inhibiting human carbonic anhydrase isozymes, with potential therapeutic implications (Büyükkıdan et al., 2017).

Chemical Transformations and Reactions

The compound is used in various chemical transformations, such as acylation reactions with amines and pyrazole, demonstrating its utility in synthetic chemistry (Arutjunyan et al., 2013).

properties

IUPAC Name

2-[4-[cyclopropyl(propyl)sulfamoyl]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADUTNPFJCAYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC1)S(=O)(=O)C2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid

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